5-(3-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Description
This compound belongs to a class of molecules that are of significant interest in the field of medicinal chemistry due to their structural complexity and potential biological activities. The related research focuses on the synthesis and characterization of benzimidazole derivatives and their analogs, which are known to exhibit a wide range of pharmacological properties.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves multi-step chemical reactions, starting from simple precursors to more complex structures. For instance, Iemura et al. (1986) described the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles with antihistaminic activity, highlighting the importance of the oxygen atom in the 2-(substituted-oxy)ethyl group for potent activity (Iemura et al., 1986). Similarly, Rida et al. (1988) provided a new synthesis method for 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles, demonstrating the versatility of benzimidazole chemistry (Rida et al., 1988).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is crucial for their biological activity. The crystal and molecular structure determination of novel triazinobenzimidazoles by Hranjec et al. (2012) showcases the importance of structural analysis in understanding the compound's potential interactions and activity (Hranjec et al., 2012).
Chemical Reactions and Properties
Benzimidazole compounds undergo various chemical reactions, offering diverse functionality and potential for derivative synthesis. The work by Okamoto and Takagi (1989) on the ring transformation of benzodiazepine-carbonitriles with hydroxylamine to form benzimidazolidine and isoxazole derivatives highlights the chemical versatility of these molecules (Okamoto & Takagi, 1989).
properties
IUPAC Name |
5-[3-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClN5O3/c1-20-16-27(36)34-26-5-3-2-4-25(26)33(28(34)24(20)17-30)19-22(35)18-32-12-10-31(11-13-32)14-15-37-23-8-6-21(29)7-9-23/h2-9,16,22,35H,10-15,18-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKUUUXWYHVNRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3N(C2=C1C#N)CC(CN4CCN(CC4)CCOC5=CC=C(C=C5)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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